molecular formula C8H5ClN2 B1589900 4-Chloro-1,8-naphthyridine CAS No. 35170-94-6

4-Chloro-1,8-naphthyridine

Cat. No.: B1589900
CAS No.: 35170-94-6
M. Wt: 164.59 g/mol
InChI Key: SIADAGFXEHBPGG-UHFFFAOYSA-N
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Description

4-Chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by their fused pyridine rings, which contribute to their diverse biological and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with ammonia, followed by cyclization to form the naphthyridine ring. Another method includes the use of 2-chloropyridine-3-carboxaldehyde as a starting material, which undergoes cyclization in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADAGFXEHBPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497522
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35170-94-6
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,8-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?

A: this compound undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].

Q2: Can this compound be used to synthesize other heterocyclic systems besides pyrazoles?

A: Yes, the pyrazole products obtained from the reaction of this compound with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].

Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with this compound?

A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.

Q4: Are there alternative reaction pathways for this compound with strong bases besides the formation of pyrazoles?

A: Yes, research indicates that reacting this compound with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].

Q5: Has this compound been used as a building block for synthesizing molecules with potential pharmaceutical applications?

A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a this compound derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].

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